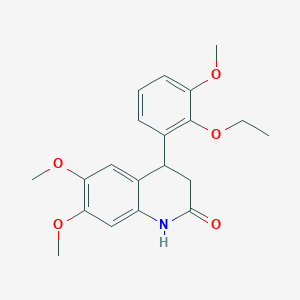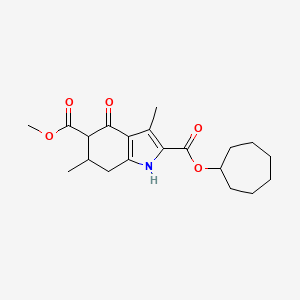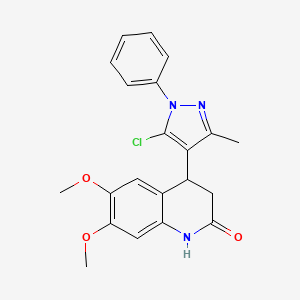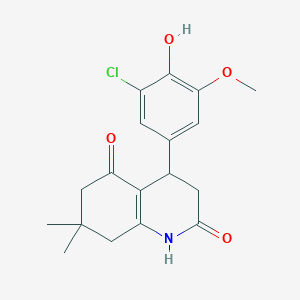
4-(2-ethoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
説明
4-(2-ethoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as EMQMCM, and it has been synthesized using various methods.
作用機序
The mechanism of action of EMQMCM is not fully understood, but it is believed to involve the intercalation of the compound into DNA, leading to changes in DNA structure and function. EMQMCM may also interact with other biological molecules, such as proteins, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
EMQMCM has been shown to have various biochemical and physiological effects, including cytotoxicity, DNA intercalation, and fluorescence. EMQMCM has been shown to have cytotoxic effects on cancer cells, and it has been suggested that this compound may have potential as an anticancer agent. EMQMCM can also intercalate into DNA, affecting its structure and function. Additionally, EMQMCM can fluoresce, making it useful as a fluorescent probe for biological molecules.
実験室実験の利点と制限
EMQMCM has several advantages for lab experiments, including its ability to intercalate into DNA and its fluorescence properties. However, there are also limitations to using EMQMCM in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several possible future directions for research on EMQMCM, including its use as a potential anticancer agent, its use as a fluorescent probe for biological molecules, and its potential applications in drug delivery. Additionally, further research is needed to fully understand the mechanism of action of EMQMCM and its potential side effects.
科学的研究の応用
EMQMCM has been studied for its potential applications in scientific research, including its use as a fluorescent probe, a DNA intercalator, and a potential anticancer agent. As a fluorescent probe, EMQMCM can be used to detect biological molecules such as proteins and nucleic acids. As a DNA intercalator, EMQMCM can bind to DNA and affect its structure and function. As a potential anticancer agent, EMQMCM has been shown to have cytotoxic effects on cancer cells.
特性
IUPAC Name |
4-(2-ethoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-5-26-20-12(7-6-8-16(20)23-2)13-10-19(22)21-15-11-18(25-4)17(24-3)9-14(13)15/h6-9,11,13H,5,10H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMACOCSDXRKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-buten-1-yl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262914.png)




![8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262950.png)
![8-(2-isopropoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262954.png)
![4-(2-isopropoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262967.png)


![4-(2-chlorophenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262984.png)

